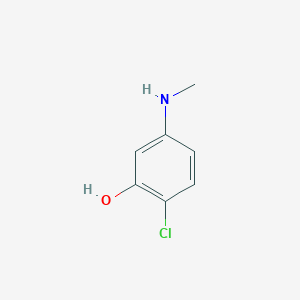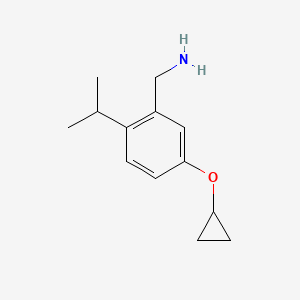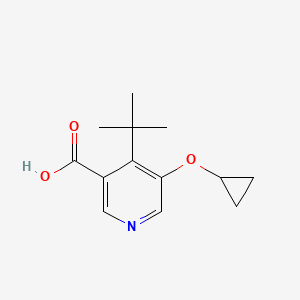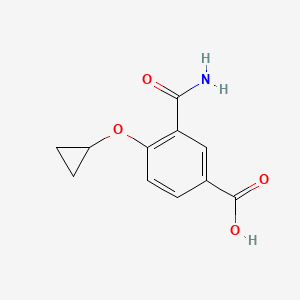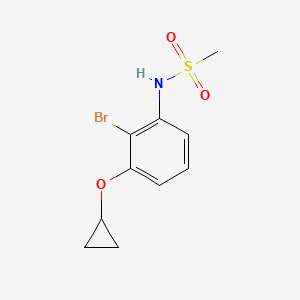
3-Cyclopropoxy-6-(dimethylcarbamoyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-6-(dimethylcarbamoyl)picolinic acid is a chemical compound with the molecular formula C12H14N2O4 and a molar mass of 250.25 g/mol . It is a derivative of picolinic acid, which is a pyridinecarboxylic acid. This compound is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. it can be assumed that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-6-(dimethylcarbamoyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted picolinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-6-(dimethylcarbamoyl)picolinic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-6-(dimethylcarbamoyl)picolinic acid is not well-understood. it is likely to interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The compound may exert its effects by binding to specific sites on proteins or other biomolecules, altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: A pyridinecarboxylic acid with a carboxyl group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: With a carboxyl group at the 4-position.
Uniqueness
3-Cyclopropoxy-6-(dimethylcarbamoyl)picolinic acid is unique due to the presence of the cyclopropoxy and dimethylcarbamoyl groups, which confer distinct chemical and biological properties compared to other picolinic acid derivatives. These modifications can influence the compound’s reactivity, solubility, and potential biological activities.
Eigenschaften
Molekularformel |
C12H14N2O4 |
|---|---|
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
3-cyclopropyloxy-6-(dimethylcarbamoyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4/c1-14(2)11(15)8-5-6-9(18-7-3-4-7)10(13-8)12(16)17/h5-7H,3-4H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
YIVKOLLZLBRTIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=NC(=C(C=C1)OC2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


